Phormicin peptide B
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ATCDLLSGTGINHSACAAHCLLRGNRGGYCNRKGVCVCRN |
Origin of Product |
United States |
Discovery, Isolation, and Initial Research Characterization of Phormicin Peptide B
Origins of Phormicin Peptide B: Isolation from Phormia terranovae
This compound, along with its isoform Phormicin A (also known as insect defensin (B1577277) A), was first isolated from the hemolymph of immunized larvae of the dipteran insect Phormia terranovae (now also referred to as Protophormia terraenovae). scielo.brnih.govnih.gov In their natural environment, these insects are exposed to a wide array of microbial pathogens, necessitating a robust and rapid innate immune response. The production of antimicrobial peptides like the Phormicins is a key component of this defense mechanism. semanticscholar.org These peptides are responsible for the anti-Gram-positive bacterial activity observed in the immune hemolymph of these insects. pnas.org The name "Phormicin" is synonymous with "insect defensin" from Phormia, and these peptides share significant structural and functional similarities with defensins found in other insects, as well as mammals. scielo.brnih.gov
Methodologies for Source Material Acquisition and Preparation
The isolation of this compound requires the induction of its synthesis within the source organism, the larvae of Phormia terranovae. This is achieved by stimulating the insect's immune system.
Induction of Antimicrobial Peptide Synthesis: To elicit a potent immune response and the subsequent production of Phormicins, larvae are challenged with an injection of non-pathogenic bacteria or bacterial cell wall components like lipopolysaccharides (LPS). researchgate.netresearchgate.net A typical procedure involves injecting a small volume of a bacterial suspension (e.g., Escherichia coli) into the larvae. pnas.org This mimics a natural infection and triggers the synthesis of a cocktail of antimicrobial peptides, which are then released into the hemolymph. researchgate.netresearchgate.net
Hemolymph Collection and Initial Preparation: Approximately 24 hours after immunization, the hemolymph, the insect equivalent of blood, is collected from the larvae. pnas.org This fluid is then processed to separate the cellular components from the plasma, which contains the desired peptides. A common initial step involves heat treatment of the cell-free plasma under acidic conditions. pnas.org This procedure helps to denature and precipitate larger, less stable proteins, while smaller, heat-stable peptides like Phormicin B remain in the supernatant. d-nb.info The stability of Phormicin B to heat and a wide pH range is a key characteristic noted during its initial characterization. nih.gov The resulting supernatant, enriched with antimicrobial peptides, serves as the starting material for chromatographic purification.
Advanced Chromatographic Techniques for Isolation and Purification
A multi-step chromatographic approach is essential to purify this compound from the complex mixture of proteins and other molecules present in the prepared hemolymph extract. This typically involves a combination of ion-exchange, reversed-phase, and sometimes size-exclusion chromatography.
RP-HPLC is a powerful technique for the high-resolution separation of peptides based on their hydrophobicity and is often the final step in the purification of Phormicin B. scielo.broup.com In the foundational study, after an initial cation-exchange step, the fractions containing anti-Micrococcus luteus activity were subjected to RP-HPLC to yield pure peptides. pnas.org
Table 1: Illustrative RP-HPLC Parameters for Insect Defensin Purification
| Parameter | Example Value/Condition |
|---|---|
| Column | C18-bonded silica (B1680970) (e.g., Vydac C18, Supelcosil LC-18) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) |
| Gradient | A linear gradient of increasing acetonitrile concentration (e.g., 22-28% B over 65 minutes) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Detection | UV absorbance at 210-220 nm |
This table presents typical conditions used for the purification of insect defensins and may not reflect the exact parameters used in the original isolation of this compound. pnas.orgnih.govnih.govekb.eg
Ion-exchange chromatography separates molecules based on their net charge. Given that Phormicin B is a cationic (positively charged) peptide, cation-exchange chromatography is a crucial initial step in its purification. scielo.brpnas.org In the original isolation, heat-treated immune plasma from P. terranovae was applied to a CM-Trisacryl cation-exchange column. pnas.org The column was then washed, and the bound peptides were eluted with a salt gradient, effectively separating the cationic Phormicins from anionic and neutral molecules. pnas.org
Table 2: General Parameters for Cation-Exchange Chromatography of Insect Peptides
| Parameter | Example Value/Condition |
|---|---|
| Resin | Weak or strong cation-exchanger (e.g., CM-Sepharose, SP-Sepharose) |
| Equilibration Buffer | Low ionic strength buffer (e.g., 20 mM potassium phosphate, pH 6.0) |
| Elution | Linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl or ammonium (B1175870) acetate) |
| Detection | UV absorbance at 280 nm |
This table provides representative conditions for the cation-exchange chromatography of antimicrobial peptides. oup.comnih.govresearchgate.net
Size-exclusion chromatography separates molecules based on their size (hydrodynamic radius). semanticscholar.org While not explicitly detailed as a primary step in the initial isolation of Phormicin B by Lambert et al. (1989), SEC is a common technique used in the purification of other insect defensins. nih.govnih.gov It can be employed to separate the low molecular weight peptides from larger proteins early in the purification process or to remove aggregates in later stages. nih.gov For peptides like Phormicin B, which has a molecular weight of approximately 4 kDa, columns with a fractionation range suitable for peptides under 10 kDa would be used. nih.govmdpi.com
Table 3: Typical Conditions for Size-Exclusion Chromatography of Peptides
| Parameter | Example Value/Condition |
|---|---|
| Column | Gel filtration media for low molecular weight proteins/peptides (e.g., Sephadex G-50, Superose 12) |
| Mobile Phase | Buffered solution, often containing salts (e.g., 50 mM ammonium acetate) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection | UV absorbance at 280 nm |
This table illustrates general conditions for the SEC of peptides. d-nb.infoscielo.br
Ion-Exchange Chromatography (IEC)
Preliminary Spectroscopic and Analytical Characterization for Compound Tracking
Throughout the multi-step purification process, various analytical methods are employed to track the presence and purity of this compound.
Antimicrobial Activity Assays: The primary method for tracking the peptide during fractionation is the antimicrobial activity assay. Aliquots from the chromatographic fractions are tested for their ability to inhibit the growth of a susceptible bacterial strain, typically the Gram-positive bacterium Micrococcus luteus. pnas.orgmdpi.com A common method is the agar-overlay assay, where a gel containing separated proteins is overlaid with agar (B569324) seeded with the test bacteria. A clear zone of inhibition indicates the presence of an antimicrobial peptide. ajol.infonih.gov
Spectroscopic Monitoring: During chromatography, the column effluent is continuously monitored using a UV detector. Peptides and proteins absorb light in the ultraviolet range, primarily at 280 nm (due to tryptophan and tyrosine residues) and around 210-220 nm (due to the peptide bonds). scielo.br This allows for the visualization of peaks corresponding to the elution of different components.
Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), often using a Tricine buffer system for better resolution of low molecular weight molecules, is used to assess the purity and estimate the molecular weight of the fractions. nih.govnih.gov The appearance of a single band corresponding to the expected molecular weight of Phormicin B (around 4 kDa) indicates a high degree of purity. nih.gov
Advanced Spectroscopic and Physico Chemical Methodologies for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Tertiary Structure
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for determining the structure of peptides and proteins in a solution state that mimics their natural environment. nmims.edu For Phormicin B, NMR has been instrumental in defining both its amino acid sequence (primary structure) and its three-dimensional fold (tertiary structure). researchgate.netresearchgate.net
Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
The structural elucidation of Phormicin B relies heavily on a suite of two-dimensional (2D) NMR experiments that provide information on through-bond and through-space correlations between atomic nuclei. wikipedia.orguzh.ch
Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are homonuclear experiments that reveal scalar (J-coupled) interactions between protons, typically through two to three chemical bonds (COSY) or within an entire spin system (TOCSY). libretexts.orgcreative-biostructure.com This allows for the identification of amino acid spin systems within the peptide chain. nmims.edu
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgcreative-biostructure.com This provides a fingerprint of the peptide, with each peak representing a specific proton-heteroatom bond, aiding in the assignment of resonances to specific atoms within each amino acid. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC) detects longer-range correlations between heteronuclei and protons, typically over two to four bonds. wikipedia.orgprinceton.edu This is crucial for linking different amino acid spin systems together, thereby establishing the sequential order of amino acids in the peptide.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a key technique for determining the three-dimensional structure. libretexts.orgslideshare.net It identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. uzh.chprinceton.edu The intensity of NOESY cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing the distance restraints necessary for structure calculation. uzh.ch
The following table summarizes the primary application of each 2D NMR technique in the structural analysis of peptides like Phormicin B.
| NMR Technique | Type of Correlation | Primary Information Yielded |
| COSY | ¹H-¹H through-bond | Identifies protons coupled through 2-3 bonds, revealing neighboring protons. libretexts.org |
| TOCSY | ¹H-¹H through-bond | Correlates all protons within a spin system, identifying entire amino acid residues. creative-biostructure.com |
| HSQC | ¹H-¹³C/¹⁵N through one bond | Links protons to their directly attached carbon or nitrogen atoms. wikipedia.org |
| HMBC | ¹H-¹³C/¹⁵N through multiple bonds | Establishes connectivity between different amino acid residues. wikipedia.org |
| NOESY | ¹H-¹H through-space | Determines spatial proximity of protons, providing distance constraints for 3D structure calculation. libretexts.org |
Advanced NMR Pulse Sequences for Stereochemical Assignments and Conformation
Beyond the standard 2D NMR experiments, advanced pulse sequences are employed to resolve ambiguities and provide more detailed structural information, such as stereochemical assignments and precise conformational details. Techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) can be used for larger peptides to improve spectral resolution and sensitivity. researchgate.net For specific amino acids, specialized experiments can be designed. For instance, pulse sequences have been developed for the sequential assignment of arginine side-chain protons, which can be valuable for peptides containing this residue. The analysis of ³J-coupling constants, derived from high-resolution spectra, provides information about dihedral angles (φ and ψ), which define the peptide backbone conformation. researchgate.net
Solution NMR Structures and Cysteine-Stabilized αβ Motif Analysis
The culmination of NMR data analysis is the calculation of a solution structure. For Phormicin B, the NMR structure (PDB: 1ICA) reveals a characteristic fold known as the cysteine-stabilized αβ (CSαβ) motif. researchgate.netresearchgate.netnih.gov This motif consists of an α-helical segment and a two-stranded antiparallel β-sheet, which are held together by a network of disulfide bonds. nih.gov This compact, stable structure is a hallmark of many insect defensins and is crucial for their antimicrobial activity. nih.govnih.gov The structure of Phormicin B contains both α-helical and β-sheet elements, a common feature for peptides in this class. uq.edu.au
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge (m/z) ratio of ions, providing precise molecular weight information and enabling detailed structural characterization through fragmentation analysis. thermofisher.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netbioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of the peptide, confirming its molecular formula. researchgate.net For peptides, HRMS is particularly powerful as it can distinguish between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com This level of accuracy is critical for verifying the identity of the synthesized or isolated peptide before further structural analysis. americanpharmaceuticalreview.com Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers are commonly used for HRMS analysis due to their high resolving power. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Sequence and Post-Translational Modification Mapping
Tandem mass spectrometry (MS/MS) is a cornerstone of protein and peptide sequencing. thermofisher.comlibretexts.org In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are mass-analyzed. epfl.ch The fragmentation typically occurs at the peptide bonds, generating a series of 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. libretexts.org
This technique is also highly effective for identifying and locating post-translational modifications (PTMs), as any modification will result in a characteristic mass shift in the precursor ion and the fragment ions containing the modified residue. aston.ac.uknih.gov By comparing the experimental MS/MS spectrum to theoretical fragmentation patterns, the exact location of the PTM can be pinpointed. researchgate.net While no specific PTMs are commonly cited for Phormicin B, MS/MS would be the primary method for their detection and characterization. aston.ac.uk
The following table outlines the key applications of mass spectrometry techniques in the analysis of Phormicin B.
| MS Technique | Primary Function | Key Information Obtained |
| HRMS | Precise Mass Measurement | Determines accurate molecular weight and elemental composition. researchgate.netbioanalysis-zone.com |
| MS/MS | Fragmentation Analysis | Elucidates amino acid sequence and identifies the location of post-translational modifications. libretexts.orgnih.gov |
Chiroptical Methods for Absolute Stereochemistry and Conformation (e.g., Circular Dichroism (CD))
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the secondary structure and conformational properties of peptides like Phormicin B. nih.gov This method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, which provides information about the peptide's secondary structure elements such as α-helices, β-sheets, and random coils. subr.edu
While specific CD spectral data for Phormicin peptide B is not detailed in the available literature, the analysis of related insect defensins and peptides possessing the conserved cysteine-stabilized αβ (CSαβ) motif provides a strong basis for its expected conformational behavior. frontiersin.orgportlandpress.com Phormicin peptides belong to the insect defensin (B1577277) family, which characteristically adopts a well-defined CSαβ fold, comprising an α-helix and antiparallel β-sheets stabilized by disulfide bonds. frontiersin.orgnih.gov
CD analysis of such peptides typically reveals distinct spectra corresponding to their folded (oxidized) and unfolded (reduced) states. The oxidized, native form of a CSαβ peptide is expected to exhibit a CD spectrum with negative bands around 208-222 nm and a positive band around 193 nm, which is indicative of a structure containing both α-helical and β-sheet content. portlandpress.com In contrast, the reduced peptide, with its disulfide bonds broken, would likely display a spectrum characteristic of a random coil, identified by a strong negative band near 200 nm. portlandpress.comnih.gov
Studies on Defensin A, an antibacterial protein from Phormia terranovae, have demonstrated that the conformation is sensitive to its environment. nih.gov CD spectroscopy showed that the helical content of Defensin A is influenced by the solvent, with ellipticity varying in acetonitrile (B52724), water, and methanol. nih.gov Furthermore, the conformation and potential for aggregation were shown to be dependent on peptide concentration and pH. nih.gov It is anticipated that Phormicin B would exhibit similar conformational flexibility in response to changes in its physicochemical environment. nih.gov
Table 1: Characteristic Far-UV Circular Dichroism Bands for Peptide Secondary Structures This table summarizes the typical spectral features used in the conformational analysis of peptides.
| Secondary Structure | Wavelength of Positive Band (nm) | Wavelength of Negative Band(s) (nm) |
|---|---|---|
| α-Helix | ~190-195 | ~208 and ~222 |
| β-Sheet | ~195-197 | ~217-218 |
| Random Coil | - | Below 200 |
Disulfide Bond Connectivity Mapping and Characterization
The structural integrity and stability of Phormicin B are critically dependent on the covalent linkages formed by its disulfide bonds. As a member of the insect defensin family, Phormicin B contains a conserved pattern of six cysteine residues that form three intramolecular disulfide bridges. frontiersin.org These bridges are essential for maintaining the peptide's compact, three-dimensional cysteine-stabilized αβ (CSαβ) fold. frontiersin.orgnih.gov Incorrect disulfide pairing can lead to misfolded, inactive, or immunogenic protein forms. biopharmaspec.com
The characterization and mapping of these disulfide bonds are achieved through a combination of enzymatic digestion and mass spectrometry (MS). biopharmaspec.comsciex.com The standard methodology involves digesting the intact, non-reduced peptide with a specific protease, such as trypsin. sciex.com This process is designed to cleave the peptide backbone between the cysteine residues. biopharmaspec.com The resulting mixture of peptide fragments, which includes peptides still linked by disulfide bonds, is then analyzed by mass spectrometry (LC-MS/MS). sciex.com By comparing the mass spectra of the non-reduced sample with a sample that has been reduced (e.g., with DTT) and alkylated, the specific cysteine residues that are connected can be unequivocally identified. sciex.comnih.gov
For Phormicin and other insect defensins with the CSαβ motif, the disulfide connectivity follows a conserved pattern. frontiersin.orgresearchgate.net The typical arrangement involves two disulfide bonds that link the α-helix to the C-terminal β-sheet, with the third bond connecting the N-terminal loop to one of the β-strands. frontiersin.orgnih.gov This specific arrangement confers high stability against heat and proteases. frontiersin.org
Table 2: Disulfide Bond Connectivity Pattern in Phormicin This table outlines the specific covalent linkages between cysteine residues that define the CSαβ scaffold of Phormicin, based on the common numbering convention for insect defensins.
| Disulfide Bond | Cysteine Residue 1 | Cysteine Residue 2 | Structural Role |
|---|---|---|---|
| 1 | Cys I | Cys IV | Connects N-terminal loop to β-sheet |
| 2 | Cys II | Cys V | Connects α-helix to β-sheet |
| 3 | Cys III | Cys VI | Connects α-helix to β-sheet |
Biosynthetic Pathways and Genetic Determinants of Phormicin Peptide B
Identification and Characterization of the Phormicin Gene Cluster (e.g., BdPho)
The genetic blueprint for phormicin production is housed within a specific gene cluster. In the oriental fruit fly, Bactrocera dorsalis, a phormicin-encoding gene, designated BdPho, has been identified. nih.govresearchgate.netresearchgate.net The open reading frame of the BdPho cDNA consists of 282 base pairs, which translates into a 93-amino acid protein. nih.govresearchgate.net This gene is not only responsible for producing the initial peptide but is also responsive to external stimuli, such as peptidoglycan infection and mating, indicating its role in the fly's immune defense. nih.govresearchgate.net The expression of the BdPho gene has been observed to be highest in the adult stage of B. dorsalis. researchgate.net
Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) Framework
Phormicin B is classified as a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP). mdpi.com This classification signifies that its synthesis begins on the ribosome, producing an inactive precursor peptide. This precursor then undergoes a series of structural changes, known as post-translational modifications, to become the final, active antimicrobial molecule. mdpi.com This biosynthetic strategy is a common theme for producing a wide array of natural peptides with specialized functions. mdpi.combeilstein-journals.org
The initial product translated from the BdPho gene is a precursor peptide with a multi-domain structure characteristic of insect defensins. nih.gov This precursor is composed of three main regions:
Signal Peptide : Located at the N-terminus, this sequence of the first 22 amino acids acts as a biological zip code, directing the newly synthesized peptide for secretion. nih.gov
Prodefensin : This region follows the signal peptide and functions as a protective segment, keeping the potent mature peptide in an inactive state until it is needed. nih.gov
Mature Peptide : This C-terminal portion contains the core sequence that, after modification and release, will form the active Phormicin B. nih.gov
Table 1: Features of the Phormicin Precursor Peptide (BdPho)
| Feature | Description | Source |
|---|---|---|
| Gene | BdPho | nih.govresearchgate.net |
| Organism | Bactrocera dorsalis (Oriental Fruit Fly) | nih.govresearchgate.net |
| Precursor Length | 93 amino acids | nih.govresearchgate.net |
| Signal Peptide | First 22 amino acids at the N-terminus | nih.gov |
| Mature Peptide | C-terminal region containing six conserved cysteine residues | nih.govresearchgate.net |
| Cleavage Site | Conserved "-KR-" (Lysine-Arginine) site between the prodefensin and mature peptide | nih.gov |
For Phormicin B to become active, the signal peptide and prodefensin regions must be removed. This is accomplished by proteolytic cleavage, a process where specific enzymes cut the peptide chain at precise locations. nih.govrsc.org In the case of the phormicin precursor, BdPho, a conserved "-KR-" (Lysine-Arginine) cleavage site is present between the prodefensin and the mature peptide regions. nih.govresearchgate.net This specific motif is a common recognition site for proteases in the biosynthesis of many antimicrobial peptides, ensuring the accurate release of the mature, functional molecule. nih.gov
Precursor Peptide Design and Features (e.g., Signal Peptide, Prodefensin, Mature Peptide)
Post-Translational Modifying Enzymes and Their Catalytic Mechanisms
Post-translational modifications (PTMs) are enzymatic chemical changes to a protein after its initial synthesis. wikipedia.orgnih.govthermofisher.com These modifications are crucial for the structure and function of many proteins, including Phormicin B.
A defining structural feature of Phormicin B, and insect defensins in general, is the presence of multiple disulfide bonds. nih.govmdpi.com These bonds are formed by the oxidation of thiol groups on cysteine residues. frontiersin.orgwikipedia.org This process is catalyzed by enzymes in the cellular environment, such as the endoplasmic reticulum, where disulfide bond formation commonly occurs for secreted proteins. uniprot.org The resulting disulfide bridges create a stable, three-dimensional structure known as the cysteine-stabilized αβ motif, which is essential for the peptide's antimicrobial activity. nih.gov The predicted structure of BdPho shows three such disulfide bonds within the mature peptide region. nih.gov
Enzymes Involved in Cysteine Oxidation and Disulfide Bridge Formation
Regulation of Biosynthesis and Expression Patterns in Response to Environmental Stimuli
The biosynthesis and expression of Phormicin peptide B are intricately regulated processes, influenced by both baseline physiological conditions and external environmental challenges. Research indicates that the expression patterns of phormicins are not uniform and can differ significantly between peptide isoforms and across various insect species, highlighting a sophisticated system of immune modulation. The primary site for the synthesis of many insect antimicrobial peptides (AMPs), including phormicins, is the fat body. nih.govnih.gov
Constitutive and Inducible Expression
Studies on phormicins in the housefly, Musca domestica, have revealed distinct expression profiles for different phormicin peptides. Phormicin B, in particular, exhibits a higher level of constitutive expression compared to its counterpart, Phormicin A. researchgate.netnih.gov This suggests that Phormicin B may play a role in the housefly's immediate, first-line defense against pathogens, maintaining a constant level of readiness.
However, in response to microbial stimulation, a dramatic shift in expression occurs. While Phormicin A is highly upregulated, the expression of Phormicin B is sharply downregulated. researchgate.netnih.gov This differential regulation points towards a functional divergence between the two peptides, where Phormicin A is deployed as an inducible component of the immune response, while the constantly expressed Phormicin B is suppressed, possibly to reallocate resources or prevent immunopathology.
Table 1: Differential Expression of Phormicins in Musca domestica
| Peptide | Constitutive Expression Level | Expression Pattern After Microbial Stimulation |
|---|---|---|
| Phormicin A | Low | Highly Upregulated researchgate.netnih.gov |
| Phormicin B | High | Sharply Downregulated researchgate.netnih.gov |
Response to Specific Microbial and Biological Stimuli
Research in the oriental fruit fly, Bactrocera dorsalis, on a phormicin gene designated BdPho, provides further insight into stimulus-specific regulation. Unlike the downregulation seen in Musca domestica, the expression of BdPho is significantly induced upon immune challenge. nih.govnih.gov
Specifically, challenging the fruit fly with peptidoglycans (PGN) from the Gram-negative bacterium Escherichia coli results in a substantial upregulation of BdPho mRNA levels. nih.gov In contrast, stimulation with PGN from the Gram-positive bacterium Staphylococcus aureus does not produce a significant induction, indicating a degree of specificity in the immune recognition and response pathways. nih.gov
Beyond microbial challenges, biological events such as mating also act as a stimulus for phormicin expression. In female B. dorsalis, the expression of the BdPho gene is significantly upregulated after mating. nih.govnih.gov This suggests a preparatory immune boost to protect the female from potential infections introduced during mating. nih.gov
Table 2: Upregulation of BdPho Gene Expression in Bactrocera dorsalis in Response to Stimuli
| Stimulus | Time Point | Fold Increase in mRNA Level (Compared to Control) |
|---|---|---|
| Peptidoglycan from E. coli | 3 hours | 7.46-fold nih.gov |
| 6 hours | 14.53-fold nih.gov | |
| Mating | 12 hours | 3.83-fold nih.gov |
Genetic Determinants of Regulation
The regulation of phormicin gene expression is governed by complex signaling pathways and specific transcription factors, a system that is highly conserved across arthropods for the regulation of defensins. researchgate.net The induction of insect AMPs is primarily controlled by the Toll and Imd signaling pathways, which activate NF-κB (Nuclear Factor-kappa B)/Rel family transcription factors. researchgate.netfrontiersin.org These transcription factors bind to specific response elements in the upstream promoter regions of defensin (B1577277) genes, thereby initiating their transcription. researchgate.netasm.org While these pathways are the principal regulators, other transcription factors like Forkhead box O (FoxO) have also been shown to regulate AMP expression, linking the immune response to the metabolic state of the insect. mdpi.com The presence of conserved NF-κB and NF IL-6 consensus binding sites in the promoter regions of defensin genes underscores their critical role in mediating gene induction following a microbial challenge. asm.org
Investigation of Biological Activities and Molecular Mechanisms
Exploration of Specific Biological Modulatory Effects in in vitro Systems
Antimicrobial Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria
Phormicin peptides, belonging to the cysteine-rich defensin (B1577277) family of antimicrobial peptides (AMPs) found in insects, have demonstrated a broad spectrum of antimicrobial activity. nih.gov Research indicates that phormicins, as a group, are active against both Gram-positive and Gram-negative bacteria. nih.gov They are recognized as key molecules in the innate immunity of insects like the housefly (Musca domestica) and the oriental fruit fly (Bactrocera dorsalis). nih.govresearchgate.net
Studies on a phormicin gene from Bactrocera dorsalis, identified as BdPho, showed significant upregulation when the insect was exposed to peptidoglycans from the Gram-negative bacterium Escherichia coli, suggesting a responsive activity against Gram-negative microorganisms. nih.gov Phormicins A and B were specifically identified in the housefly, Musca domestica, and while studies confirmed an antibacterial spectrum for these peptides, specific minimum inhibitory concentration (MIC) data for Phormicin B against a range of bacteria is not detailed in the available literature. researchgate.netnih.gov However, the phormicin family, which includes αβ structure peptides, is noted for its stability and ability to interfere with bacterial integrity. mdpi.com
Antifungal Modulatory Effects
In addition to antibacterial properties, Phormicin B has demonstrated specific antifungal activity. In vitro studies involving prokaryotically expressed Phormicin B from Musca domestica have determined its inhibitory effect against the pathogenic yeast Candida albicans. aeeisp.comaeeisp.com The research established a specific concentration at which Phormicin B prevents the visible growth of this fungus. aeeisp.comaeeisp.com While other related peptides, such as the modified Phormicin C-NS, have also been investigated for their anti-Candida activity, the direct antifungal capacity of Phormicin B has been independently confirmed. aeeisp.comresearchgate.net
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Phormicin peptide B | Candida albicans | 1.875 mmol/L | aeeisp.comaeeisp.com |
| Phormicin peptide A | Candida albicans | 2.5 mmol/L | aeeisp.com |
Biofilm Formation Inhibition and Disruption Mechanisms
While Phormicin B is a known antimicrobial peptide, detailed studies on biofilm inhibition have often focused on its synthetic derivatives, particularly Phormicin D. Research has shown that Phormicin D can inhibit the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov This inhibition is achieved by downregulating the expression of genes essential for biofilm development, such as altE and embp. researchgate.netnih.gov Furthermore, studies on general "housefly Phormicin-derived peptides" confirm the ability to disrupt established S. aureus and MRSA biofilms. nih.gov This effect is linked to the downregulation of a suite of genes related to biofilm formation and regulation. nih.gov Another related peptide, Phormicin C-NS, has been shown to inhibit biofilm formation in Candida albicans. researchgate.net
Cellular and Subcellular Targets Identification
Membrane Interaction and Permeabilization Studies (e.g., Toroidal Pore, Carpet, Barrel-Stave Models)
The primary mechanism of action for most antimicrobial peptides involves interaction with and disruption of the microbial cell membrane. mdpi.com The initial contact is typically driven by electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes. mdpi.com Following this, the peptide's structure and amphipathic nature determine the specific mode of permeabilization, which is generally described by one of three models:
Barrel-Stave Model: In this model, AMPs insert perpendicularly into the lipid bilayer. scielo.br They aggregate to form a barrel-like bundle, where the hydrophobic surfaces of the peptides face the lipid core of the membrane and the hydrophilic surfaces line the interior of a newly formed aqueous pore or channel. nih.govscielo.br
Carpet Model: Here, peptides accumulate on the surface of the membrane, lying parallel to the lipid bilayer, creating a "carpet-like" covering. nih.govuit.no Once a critical concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to its disintegration and the formation of micelles without forming discrete pores. nih.govuit.no
Toroidal Pore Model: This model is a hybrid of the other two. Peptides insert into the membrane and, along with the lipid molecules, bend to form a pore. Unlike the barrel-stave model, the pore is lined by both the hydrophilic faces of the peptides and the polar head groups of the lipid molecules, creating a continuous bend from the outer to the inner leaflet of the membrane. rjptonline.org
Structural and mechanistic studies specifically identify the toroidal pore model as the mechanism for phormicin. scribd.comuq.edu.au The structure of phormicin (PDB ID: 1ICA) supports its ability to permeabilize membranes via this method. scribd.com This mechanism involves the peptide inducing a curvature in the membrane, leading to the formation of a water-filled pore that compromises the cell's integrity. nih.gov
Effects on Intracellular Processes (e.g., DNA, RNA, Protein Synthesis, Enzymatic Inhibition)
Beyond direct membrane disruption, some antimicrobial peptides can translocate into the cytoplasm and interfere with vital intracellular processes. nih.gov These mechanisms can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. nih.govnih.gov For instance, certain AMPs can bind to bacterial DNA or RNA, preventing replication and transcription, while others may interact with ribosomes to halt protein translation. mdpi.com
Research on a housefly-derived "Phormicin" peptide has demonstrated its ability to modulate intracellular processes in Staphylococcus aureus and MRSA by altering gene expression. nih.gov This activity was observed to coincide with the downregulation of several genes related to biofilm formation and virulence. nih.gov The affected genes include regulatory elements like agrC, sigB, and RNAIII, as well as genes for surface proteins and toxins such as altA, rbf, hla, hld, geh, and psmɑ. nih.gov This modulation of genetic expression highlights a sophisticated mechanism of action that extends beyond simple membrane lysis. nih.gov
Modulation of Gene Expression (e.g., Biofilm-Related Genes)
This compound has been shown to influence the expression of genes integral to bacterial biofilm formation. Biofilms are complex communities of microorganisms encased in a self-produced matrix, which contributes to their increased resistance to antimicrobial agents. Studies on a housefly-derived Phormicin peptide, Phormicin D, demonstrated its ability to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) by downregulating the expression of biofilm-related genes, including altE and embp. researchgate.net Similarly, other antimicrobial peptides (AMPs) have been observed to suppress the expression of genes involved in biofilm development. nih.gov For instance, at sub-inhibitory concentrations, certain peptides can interfere with key motility functions and the genetic pathways that regulate the transition from a planktonic (free-swimming) to a sessile (biofilm) state. nih.gov This modulation of gene expression represents a key molecular mechanism by which Phormicin B and related peptides can counteract bacterial colonization and the formation of persistent, hard-to-treat infections. mdpi.comfrontiersin.org
Structure-Activity Relationship (SAR) Studies and Functional Determinants
The biological functions of this compound are intrinsically tied to its three-dimensional structure and physicochemical properties. Structure-activity relationship (SAR) studies are crucial for understanding how specific features of the peptide contribute to its antimicrobial and other biological activities. researchgate.netfrontiersin.org
Influence of Amino Acid Residues, Charge, and Hydrophobicity on Activity
The effectiveness of Phormicin B is highly dependent on its amino acid composition, which dictates its net positive charge and hydrophobicity. nih.govnih.gov Like many cationic AMPs, Phormicin B's positive charge is essential for its initial electrostatic attraction to the negatively charged surfaces of microbial membranes. frontiersin.orgmdpi.com The distribution of hydrophobic and hydrophilic (amphipathic) residues is critical for its ability to insert into and disrupt these membranes. mdpi.comnih.gov
SAR studies on various AMPs have revealed key principles applicable to Phormicin B:
Net Charge: Increasing the net positive charge, often by substituting neutral amino acids with cationic residues like lysine (B10760008) or arginine, can enhance antimicrobial potency. mdpi.commdpi.com However, there is often an optimal charge, beyond which the peptide's selectivity for microbial over host cells may decrease. mdpi.com
Hydrophobicity: The degree of hydrophobicity plays a crucial role in membrane interactions. nih.govnih.gov An optimal level of hydrophobicity is required for effective membrane penetration. Too little hydrophobicity can weaken membrane interactions, while excessive hydrophobicity can lead to non-specific binding and reduced solubility. nih.gov
Amphipathicity: The spatial arrangement of charged and hydrophobic residues, creating distinct polar and nonpolar faces, is a hallmark of many AMPs and is vital for their membrane-disrupting mechanisms. mdpi.com
| Feature | Influence on Activity | Reference |
| Cationic Charge | Facilitates initial binding to negatively charged microbial membranes. | frontiersin.orgmdpi.com |
| Hydrophobicity | Drives the insertion of the peptide into the lipid bilayer of the membrane. | nih.govnih.gov |
| Amphipathicity | The spatial separation of polar and nonpolar residues is crucial for forming pores or disrupting membrane integrity. | mdpi.commdpi.com |
Role of Disulfide Bonds and Conformational Stability
Phormicin B belongs to the family of insect defensins, which are characterized by a cysteine-stabilized αβ (CSαβ) motif. nih.govresearchgate.net This structure is maintained by three intramolecular disulfide bonds. These covalent linkages are critical for maintaining the peptide's rigid, folded conformation, which is essential for its biological activity. biorxiv.orgmetwarebio.commdpi.com The disulfide bonds provide significant conformational stability, protecting the peptide from degradation and ensuring the correct spatial presentation of its active domains. metwarebio.commdpi.com Studies on other disulfide-rich peptides have shown that the reduction or removal of these bonds often leads to a loss of the defined tertiary structure and a significant decrease or complete abolition of antimicrobial activity. mdpi.com This underscores the importance of the peptide's stable, three-dimensional architecture for its function. biorxiv.orgmdpi.com
Analysis of Natural Analogs and Chemically Modified Derivatives
The study of natural analogs and the synthesis of chemically modified derivatives of Phormicin B provide valuable insights into its functional determinants and potential for therapeutic development. dovepress.comnih.gov
Natural Analogs: Phormicin A is a natural analog of Phormicin B. researchgate.net While they share structural similarities, they exhibit different expression patterns in response to microbial challenges, suggesting distinct roles in the insect's immune response. researchgate.netresearchgate.net Comparing the activity of such natural analogs helps to identify the specific amino acid residues responsible for differences in potency and spectrum of activity. researchgate.net
Chemically Modified Derivatives: Synthetic derivatives of Phormicin B and other AMPs are created to enhance specific properties. dovepress.com Modifications can include:
Amino Acid Substitution: Altering the sequence to increase net charge or optimize hydrophobicity can lead to enhanced antimicrobial or anticancer effects. frontiersin.org
Lipidation: Attaching fatty acid chains can improve membrane interaction and potency. dovepress.com
Peptidomimetics: Creating non-peptide structures that mimic the essential features of the peptide can increase stability against proteases. dovepress.com
These studies are crucial for the rational design of new peptide-based therapeutics with improved efficacy, stability, and target selectivity. dovepress.comnih.gov
Comparative Analysis of Biological Profiles with Related Defensins and AMPs
Phormicin B's biological profile is often evaluated in comparison to other insect defensins and a broader range of AMPs to understand its relative strengths and potential applications. nih.govplos.org As an insect defensin, it shares the characteristic CSαβ structural motif with peptides like drosomycin (B1143007) and heliomicin. nih.govresearchgate.net However, subtle differences in their amino acid sequences can lead to significant variations in their antimicrobial spectra (e.g., antibacterial vs. antifungal activity). nih.gov
When compared to other classes of AMPs, such as the cathelicidins (e.g., LL-37) or linear peptides like magainin, Phormicin B's rigid, disulfide-bonded structure offers greater stability. mdpi.commdpi.com Comparative studies, which often involve determining the minimum inhibitory concentration (MIC) against a panel of pathogens, help to benchmark its potency. plos.org For example, a comparative evaluation might show that Phormicin B is particularly effective against certain Gram-positive bacteria, while another AMP might have broader activity against Gram-negative bacteria. plos.org This type of analysis is essential for identifying the most promising therapeutic avenues for Phormicin B and other novel AMPs. nih.gov
Synthetic Methodologies and Analog Design for Research Purposes
Strategies for Total Chemical Synthesis of Phormicin Peptide B
Total chemical synthesis offers unparalleled control over the molecular structure of a peptide, allowing for the precise incorporation of modifications and labels that are inaccessible through biological methods. wikipedia.orgfrontiersin.org The complete synthesis of a peptide like this compound can be approached through several established strategies, primarily solid-phase and solution-phase techniques. wikipedia.org These methods facilitate the production of peptides by forming amide bonds between amino acids. wikipedia.org
Solid-Phase Peptide Synthesis (SPPS) Approaches, including Resin Selection and Cleavage
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. powdersystems.comcsic.es The core principle involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric support, or resin. powdersystems.combachem.comfrontiersin.org This simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps after each reaction cycle. csic.esbachem.com
The SPPS cycle generally consists of the following steps:
Attachment : The C-terminal amino acid of the target peptide is covalently linked to the solid support resin. powdersystems.com
Deprotection : The temporary protecting group on the α-amino group (Nα) of the attached amino acid is removed. powdersystems.compeptide.com
Coupling : The next protected amino acid in the sequence is activated and coupled to the newly deprotected amino group, forming a peptide bond. powdersystems.com
Repetition : The deprotection and coupling steps are repeated until the entire peptide sequence is assembled. powdersystems.com
Cleavage : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid cocktail. powdersystems.compeptide.com
Two main orthogonal protection strategies are used in SPPS: Boc/Bzl and Fmoc/tBu. wikipedia.orgnih.gov The Fmoc/tBu strategy is more common for routine synthesis as it employs a base-labile Fmoc group for Nα-protection, which is removed under milder conditions than the acid-labile Boc group. wikipedia.orgcsic.es
Resin Selection and Cleavage: The choice of resin is critical as it determines the C-terminal functionality of the peptide (acid or amide) and the conditions required for final cleavage.
| Resin Type | Linker/Functional Group | Typical Cleavage Conditions | C-Terminal Functionality |
| Merrifield Resin | Chloromethyl | Strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). peptide.comiris-biotech.de | Acid |
| Wang Resin | p-Alkoxybenzyl alcohol | Moderate to strong acid, typically a high percentage of Trifluoroacetic acid (TFA) in a solvent like Dichloromethane (DCM). iris-biotech.de | Acid |
| 2-Chlorotrityl Chloride Resin | Trityl linker | Highly acid-sensitive; can be cleaved with very mild acidic conditions (e.g., 1% TFA) or non-acidic methods, allowing for the synthesis of fully protected peptide fragments. iris-biotech.de | Acid |
| Rink Amide Resin | Fmoc-compatible amide linker | Acidolytic cleavage with TFA, similar to Wang resin. peptide.com | Amide |
The cleavage cocktail often includes "scavengers" like water, triisopropylsilane (B1312306) (TIPS), and ethanedithiol (EDT) to quench reactive carbocations generated during the removal of protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues. iris-biotech.de
Solution-Phase Synthesis Techniques and Fragment Condensation
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), predates solid-phase methods. wikipedia.org In this approach, all reactions are carried out in solution, and the product is purified after each step, often by crystallization. sci-hub.se While more labor-intensive for long peptides, solution-phase synthesis remains highly valuable for the large-scale industrial production of shorter to medium-length peptides due to its scalability and cost-effectiveness. wikipedia.orgsci-hub.se
A key strategy within solution-phase synthesis is fragment condensation . This convergent approach involves synthesizing smaller, protected peptide fragments (typically 5-15 residues long) and then coupling them together in solution to form the final, larger peptide. wikipedia.orgcsic.es This method has several advantages over stepwise elongation for synthesizing long peptides:
Easier Purification : Intermediates are smaller and can be rigorously purified, leading to a purer final product. sci-hub.se
Reduced Cumulative Error : It avoids the problem of deletion sequences and other side products that can accumulate during a long, stepwise solid-phase synthesis. csic.esresearchgate.net
A significant challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the coupling fragment. sci-hub.se This is often mitigated by carefully selecting the coupling site (e.g., choosing Glycine (B1666218) or Proline at the C-terminus of the fragment) and using advanced coupling reagents that suppress epimerization. sci-hub.se
Macrocyclization Strategies for Cyclic Peptide Scaffolds
Many biologically active peptides, particularly antimicrobial peptides, possess a cyclic structure which enhances their stability, selectivity, and affinity for their targets. nih.govmdpi.com Macrocyclization is a critical step in the synthesis of such peptides, including potentially this compound. The goal is to form a covalent bond between two points in the linear peptide precursor, most commonly a "head-to-tail" cyclization forming a lactam (amide) bond between the N-terminal amine and the C-terminal carboxylic acid. uni-kiel.de
To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is typically performed under high-dilution conditions. nih.gov A common and efficient method is on-resin cyclization . Here, the peptide is cyclized while still anchored to the solid support via a side-chain functional group. wikipedia.orgnih.gov This leverages the "pseudo-dilution" effect of the resin, where the attached peptide chains are physically isolated from each other, thus promoting the intramolecular reaction. nih.gov
Once cyclization is complete, the cyclic peptide is cleaved from the resin using standard acidolysis procedures. wikipedia.org A variety of reagents can be used to promote the amide bond formation for cyclization, such as HBTU/HOBt or PyBOP, often in the presence of a non-nucleophilic base like DIEA. wikipedia.org
Semisynthesis and Chemoenzymatic Synthesis Approaches
Semisynthesis is a powerful strategy that merges the advantages of recombinant protein expression and chemical synthesis. frontiersin.orgmdpi.com It is particularly useful for producing large proteins or peptides with site-specific modifications. A common approach involves expressing a large, unmodified portion of the peptide in a host system like E. coli and chemically synthesizing a smaller fragment containing the desired modifications (e.g., unnatural amino acids or labels). frontiersin.orgfrontiersin.org The fragments are then joined together using a chemoselective reaction.
Native Chemical Ligation (NCL) is the premier method for semisynthesis. frontiersin.orgnih.gov This technique involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. nih.govnih.gov The reaction proceeds in aqueous solution at neutral pH to form a native peptide bond at the ligation site. nih.gov By combining NCL with desulfurization chemistry (which can convert the cysteine residue at the ligation site to an alanine), the ligation is not restricted to cysteine-containing sequences. frontiersin.org
Chemoenzymatic synthesis utilizes enzymes to catalyze specific steps in a synthetic route, capitalizing on their high efficiency and stereoselectivity under mild reaction conditions. rsc.orgnih.gov This approach avoids the need for extensive protecting group strategies and can minimize side reactions. nih.gov In the context of peptide synthesis, proteases can be used in reverse to catalyze the formation of peptide bonds. rsc.orgrsc.org
For cyclic peptides, thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) machinery are of particular interest. beilstein-journals.org These enzymes naturally catalyze the macrocyclization of linear peptide precursors in the biosynthesis of many natural products. beilstein-journals.org A chemoenzymatic strategy could involve the solid-phase synthesis of a linear Phormicin B precursor with a C-terminal thioester, which is then subjected to an appropriate TE domain to induce regioselective cyclization. beilstein-journals.orgmdpi.com
Rational Design and Synthesis of this compound Analogs for SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to peptide drug development. cnr.it The process involves the rational design, synthesis, and biological evaluation of a series of peptide analogs to understand how specific structural features influence biological activity, stability, and selectivity. nih.govnih.govrsc.orguit.no For an antimicrobial peptide like Phormicin B, the goal of SAR studies would be to identify analogs with enhanced antimicrobial potency, improved stability against proteases, and reduced toxicity. nih.govnih.gov
The design of analogs is guided by the structure of the parent peptide. Modifications can include:
Altering the net charge or hydrophobicity. uit.no
Substituting specific amino acids. uit.no
Modifying the peptide backbone. nih.gov
Changing the size or conformation of the cyclic scaffold. nih.gov
Incorporation of Non-Natural Amino Acids and Modified Residues
A key strategy in the rational design of peptide analogs is the incorporation of non-canonical amino acids (ncAAs), also referred to as unnatural amino acids. google.com These building blocks offer vast structural diversity beyond the 20 proteinogenic amino acids and are powerful tools for optimizing peptide properties. nih.gov
The incorporation of ncAAs can confer several advantages:
Enhanced Proteolytic Stability : Introducing D-amino acids (the enantiomers of the natural L-amino acids) or N-methylated amino acids can make the peptide resistant to degradation by proteases. nih.govnih.gov
Conformational Constraint : Using conformationally restricted amino acids can lock the peptide into its bioactive conformation, potentially increasing its affinity and selectivity for its target. cnr.it
Novel Functionality : Side chains can be modified to introduce new chemical groups for labeling (e.g., with fluorophores) or for creating new interactions with a biological target. cnr.itnih.gov
The synthesis of these analogs is readily achieved using SPPS, where the desired non-natural amino acids, protected with Fmoc or Boc groups, are incorporated into the peptide chain in the same way as standard amino acids. csic.esnih.gov The chemical synthesis of peptides provides the flexibility to introduce these modifications at any desired position in the sequence, a feat that is difficult to achieve with purely biological systems. frontiersin.org
Backbone and Side-Chain Modifications for Conformational Probes
To understand how Phormicin B exerts its antimicrobial activity, researchers can introduce specific chemical modifications to its structure. These changes act as conformational probes, helping to elucidate the three-dimensional shape required for biological function and the roles of individual amino acid residues. Modifications can be targeted at the peptide backbone or the amino acid side chains.
Backbone Modifications
The peptide backbone is not merely an inert scaffold; its modification can profoundly affect conformation, stability, and biological activity. rsc.org These alterations can fine-tune the peptide's properties by introducing constraints or new chemical features.
N-Alkylation: A common modification is the methylation of backbone amide nitrogens (N-methylation). This change eliminates the amide proton's ability to act as a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. mdpi.com By systematically N-methylating residues in a Phormicin B analog, researchers could identify hydrogen bonds crucial for maintaining its active conformation. For example, studies on the cyclic peptide gramicidin (B1672133) S showed that N-methylation of hydrogen-bonded residues significantly decreased antimicrobial activity, whereas methylation at other positions had less impact. mdpi.comnsf.gov
Incorporation of Non-Proteinogenic Amino Acids: Introducing unnatural amino acids can impose specific conformational constraints.
D-Amino Acids: Replacing an L-amino acid with its D-enantiomer can alter the peptide backbone's trajectory, inducing turns and making the peptide resistant to degradation by proteases. mdpi.com
α,α-Disubstituted Amino Acids: These residues restrict the allowable bond angles (phi and psi) of the peptide backbone, promoting more rigid helical or turn structures. researchgate.net The structural development of an analog of Magainin 2, another AMP, revealed that introducing α,α-disubstituted amino acids enhanced its antimicrobial activity by controlling its secondary structure. researchgate.net
Peptoid Residues: Peptoids, or oligo-N-substituted glycines, shift the side chain from the α-carbon to the backbone nitrogen. mdpi.com This modification removes chirality and the backbone hydrogen bond donor, increasing stability against enzymatic degradation while allowing for the systematic variation of side chains to probe their function. mdpi.com
Side-Chain Modifications
The amino acid side chains are critical for interactions with bacterial membranes and potential intracellular targets. Modifying these groups helps to map the structure-activity relationship (SAR) by altering key physicochemical properties like charge, hydrophobicity, and amphipathicity. mdpi.com
Charge Modification: The net positive charge of many AMPs is crucial for their initial electrostatic attraction to negatively charged bacterial membranes. mdpi.com Replacing neutral or acidic residues with basic amino acids like Lysine (B10760008) (Lys) or Arginine (Arg) can increase cationicity. frontiersin.org For instance, modifying the scorpion peptide Stigmurin by replacing serine and glycine with lysine increased its net charge from +2 to +7, resulting in significantly higher antimicrobial activity and a broader spectrum. frontiersin.org
Hydrophobicity Modification: The hydrophobic character of a peptide influences its ability to insert into and disrupt the lipid bilayer of bacterial membranes. mdpi.com This can be tuned by substituting residues with more or less hydrophobic ones. For example, substituting Alanine (B10760859) (Ala) with a more hydrophobic residue like Tryptophan (Trp) could enhance membrane interactions. However, SAR studies have shown that excessive hydrophobicity can lead to a loss of selectivity and increased toxicity to host cells. mdpi.com
The table below illustrates potential side-chain modifications for a hypothetical Phormicin B analog and the rationale for each.
| Original Residue (Example Position) | Modified Residue | Rationale for Modification | Property Investigated |
|---|---|---|---|
| Serine (Ser) | Lysine (Lys) | Increase local and overall positive charge. | Role of cationicity in membrane attraction. |
| Alanine (Ala) | Tryptophan (Trp) | Increase local hydrophobicity and potential for membrane insertion. | Role of hydrophobicity in lytic activity. |
| Leucine (Leu) | Alanine (Ala) | Decrease local hydrophobicity to probe its importance. | Contribution of specific hydrophobic side chain to activity. |
| Aspartic Acid (Asp) | Asparagine (Asn) | Remove a negative charge while maintaining side-chain size and polarity. | Impact of negative charge on overall activity. |
Development of High-Throughput Synthesis Methodologies for Peptide Libraries
To efficiently investigate the structure-activity relationships of Phormicin B, a large number of analogs must be synthesized and screened. High-throughput synthesis methodologies enable the rapid, parallel production of peptide libraries, which are large collections of related but distinct peptide sequences. abclonal.comresearchgate.net These techniques are essential tools for drug discovery and peptide optimization. rssynthesis.comcreative-biolabs.com
Common high-throughput methods rely on solid-phase peptide synthesis (SPPS), where peptides are assembled on a solid support, often in multi-well plates or on cellulose (B213188) membranes (SPOT synthesis). researchgate.netnih.gov This allows for the simultaneous synthesis of hundreds or thousands of unique peptides. frontiersin.org Several types of libraries are particularly useful for optimizing an antimicrobial peptide like Phormicin B.
Alanine Scanning Library: This is a fundamental tool for identifying key residues essential for a peptide's function. abclonal.comgenscript.com In an alanine scan, each amino acid residue of the original peptide is systematically replaced, one at a time, with alanine. rssynthesis.cominnovagen.com Since alanine is the smallest chiral amino acid, its substitution often removes the specific functionality of the original side chain without drastically altering the backbone conformation. abclonal.compepscan.com A significant drop in antimicrobial activity upon substitution indicates that the original residue is critical for function. genscript.com For example, an alanine scan of the peptide antibiotic laterocidine revealed that substituting residues like Trp8 and Ile10 resulted in a substantial loss of activity, identifying them as crucial for its function. acs.org
The following interactive table illustrates an alanine scanning library for a hypothetical 10-residue segment of Phormicin B.
| Peptide ID | Sequence (Hypothetical Segment) | Modification |
|---|---|---|
| PhormicinB-WT | X1-X2-X3-X4-X5-X6-X7-X8-X9-X10 | Wild Type (Original) |
| PhormicinB-X1A | A-X2-X3-X4-X5-X6-X7-X8-X9-X10 | X1 → Ala |
| PhormicinB-X2A | X1-A-X3-X4-X5-X6-X7-X8-X9-X10 | X2 → Ala |
| PhormicinB-X3A | X1-X2-A-X4-X5-X6-X7-X8-X9-X10 | X3 → Ala |
| ...and so on for each position. |
Positional Scanning Library: Once key positions are identified, a positional scanning library can be used to find the optimal amino acid for that specific position. all-chemistry.com In this library, a single position is systematically substituted with all other 19 natural amino acids (or a selection of non-natural ones), while the rest of the sequence remains unchanged. rssynthesis.comproteogenix.science Screening this library reveals which substitutions enhance or maintain activity, leading to optimized peptide sequences. all-chemistry.com This approach is a powerful tool for improving peptide activity, binding affinity, or stability. proteogenix.science
Truncation Library: This type of library helps identify the shortest possible peptide sequence that retains biological activity. abclonal.com It is constructed by systematically removing amino acids from the N- and C-termini of the parent peptide. pepscan.comgenscript.com This is valuable for reducing the cost of synthesis and for developing smaller, potentially more drug-like molecules. genscript.com
By employing these high-throughput synthesis and screening strategies, researchers can systematically deconstruct the molecular requirements for Phormicin B's activity, paving the way for the rational design of novel and potent antimicrobial agents.
Advanced Analytical and Bioanalytical Methodologies for Research
Quantitative and Qualitative Analytical Techniques for Peptide Characterization
The characterization of any peptide, including Phormicin peptide B, relies on a combination of techniques to confirm its identity, purity, and physicochemical properties.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a cornerstone for the analysis of synthetic or purified peptides. This technique would be instrumental in assessing the purity of a this compound sample by separating it from any contaminants or by-products from synthesis. The mass spectrometer would then provide a precise measurement of the peptide's molecular weight, which could be compared to its theoretical mass calculated from its amino acid sequence, thereby confirming its molecular identity.
Capillary electrophoresis is a high-resolution separation technique that can provide information about a peptide's charge and size. For this compound, CE could be used to determine its isoelectric point (pI), which is the pH at which the peptide carries no net electrical charge. This information is valuable for understanding its behavior in different biological environments and for developing purification protocols. Different modes of CE, such as capillary zone electrophoresis (CZE) and capillary gel electrophoresis (CGE), could be employed to further characterize its electrophoretic mobility and hydrodynamic radius.
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Identity
Development and Validation of in vitro Bioassays for Activity Profiling
To understand the biological function of this compound, a range of in vitro bioassays would need to be developed and validated. These assays would primarily focus on its antimicrobial activity against a panel of clinically relevant bacteria and fungi. Standard methods like broth microdilution or radial diffusion assays would be employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the peptide. The validation of these assays would ensure that the results are reproducible and accurately reflect the peptide's potency.
Spectroscopic Techniques for Peptide-Membrane Interaction Studies
The primary mechanism of action for many antimicrobial peptides involves interaction with and disruption of microbial cell membranes. Spectroscopic techniques are crucial for elucidating these interactions. For this compound, methods such as circular dichroism (CD) spectroscopy could be used to study its secondary structure and any conformational changes that occur upon binding to model membranes. Fluorescence spectroscopy, using intrinsic tryptophan fluorescence or extrinsic probes, could provide insights into the peptide's insertion depth into the lipid bilayer and its ability to cause membrane permeabilization. Nuclear magnetic resonance (NMR) spectroscopy could offer high-resolution structural information of the peptide when bound to membrane mimetics like micelles or bicelles.
Due to the absence of specific research data for this compound in the public domain, no data tables can be generated.
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular dynamics (MD) simulations and docking are fundamental computational techniques used to predict how a peptide interacts with its biological targets, such as microbial membranes or specific proteins. bohrium.commdpi.comnih.gov These methods solve equations of motion for every atom in the system, allowing researchers to observe the dynamic behavior of molecules over time and predict stable binding poses. bohrium.complos.org
The primary mechanism for many AMPs involves interaction with and disruption of the bacterial cell membrane. nih.gov MD simulations are invaluable for elucidating the atomic-level details of these interactions. nih.govuniprot.org Researchers typically build a model system containing the peptide, a lipid bilayer mimicking a bacterial membrane, water molecules, and ions. ebi.ac.uk The simulation then reveals how the peptide approaches, binds to, and potentially inserts into or disrupts the membrane. nih.gov
Several models describe the mechanism of membrane permeabilization by AMPs, including the "barrel-stave," "carpet," and "toroidal pore" models. researchgate.net Computational simulations can help determine which model is most likely for a given peptide. For instance, simulations can show peptides accumulating on the membrane surface ("carpet" model) or inserting to form a pore lined by peptide helices ("barrel-stave") or by both peptides and lipid head groups ("toroidal pore"). researchgate.net Studies on peptides like BP100 and polymyxin (B74138) B1 have used MD simulations to show how they induce local membrane thinning, alter lipid dynamics, and promote water penetration, leading to membrane disruption. bohrium.comuniprot.org
While these methods are widely applied to AMPs, specific MD simulation studies detailing the interaction of Phormicin B with model membranes have not been identified in the reviewed literature. Such a study would be crucial to understanding its precise mechanism of action.
Table 1: Common Models of Peptide-Membrane Interaction
| Model Name | Description | Key Features Observable in Simulations |
| Barrel-Stave | Peptides insert into the membrane, perpendicular to the surface, forming a barrel-like pore. The hydrophobic surfaces face the lipids, and hydrophilic surfaces line the pore. | Formation of a stable, peptide-lined transmembrane channel. |
| Toroidal Pore | Peptides induce the lipid monolayer to bend inward, creating a continuous pore where both the peptides and the lipid head groups line the channel. | Significant membrane curvature; interaction of peptide hydrophilic surfaces with lipid head groups within the pore. |
| Carpet Model | Peptides accumulate on the membrane surface, parallel to it. At a critical concentration, they disrupt the membrane in a detergent-like manner, causing micellization. | High peptide coverage on the leaflet surface; membrane disintegration without discrete pore formation. |
Beyond membrane disruption, some AMPs can translocate into the cell and interact with intracellular protein targets. Molecular docking and binding studies are computational methods used to predict the three-dimensional structure of a peptide-protein complex. nih.govplos.org These approaches are essential for identifying potential molecular targets and understanding the specificity of these interactions.
The process typically involves two stages: sampling possible conformations of the peptide within the binding site of the protein and then "scoring" these poses to estimate their binding affinity. x-mol.net For flexible molecules like peptides, this is a significant challenge. plos.org Following docking, MD simulations are often employed to refine the predicted binding pose and assess the stability of the complex over time. plos.org While these techniques are foundational in drug discovery and peptide engineering, no specific protein targets for Phormicin B have been identified, and consequently, no protein-peptide binding studies for Phormicin B are available in the published literature. researchgate.net
Peptide-Membrane Interaction Models
De Novo Structure Prediction and Conformational Landscape Analysis
De novo (or "from the beginning") structure prediction methods aim to determine the three-dimensional structure of a protein or peptide from its amino acid sequence alone, without relying on an experimentally solved structure of a similar molecule as a template. nih.gov This is a computationally intensive process that involves sampling a vast number of possible conformations and using a scoring function to identify the most energetically favorable (and thus most likely) structure.
Conformational landscape analysis explores the full range of structures a peptide can adopt. Peptides are often flexible and can exist as an ensemble of different conformations in solution. Computational methods like MD simulations can map this landscape, revealing the different stable and transient structures and the transitions between them. This information is vital as the biological activity of a peptide can depend on its ability to switch between different conformational states upon target binding. No detailed conformational landscape analysis for Phormicin B has been reported.
Table 2: Computational Approaches for Peptide Structure Analysis
| Method | Goal | Application to Phormicin B |
| De Novo Prediction | Predict 3D structure from amino acid sequence. | No specific de novo prediction studies found. A predicted model for a homologous phormicin exists in AlphaFold DB. |
| Conformational Analysis | Characterize the ensemble of possible peptide structures and their dynamics. | No specific conformational landscape studies reported for Phormicin B. |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure of molecules. These methods can calculate a range of properties, including the distribution of electric charge, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential.
For peptides, these properties are linked to their reactivity and interaction capabilities. For example, the molecular electrostatic potential map can highlight positively charged regions on a peptide's surface that are crucial for its initial electrostatic attraction to negatively charged bacterial membranes. The HOMO-LUMO energy gap can provide an indication of the molecule's chemical stability and reactivity. While QC calculations are powerful for gaining fundamental insights into molecular behavior, there are no published studies applying these methods to analyze the electronic properties and reactivity of Phormicin B.
Biosynthetic Pathway Prediction and Engineering via Computational Tools
Many natural products, including some AMPs, are synthesized by complex enzymatic machinery encoded by genes clustered together in the organism's genome. These are known as Biosynthetic Gene Clusters (BGCs). Computational genome mining tools like antiSMASH and ClusterFinder are designed to scan genome data and identify these BGCs. By analyzing the genes within a predicted cluster, scientists can hypothesize the structure of the natural product and the series of enzymatic reactions that produce it.
Phormicin is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its synthesis begins with the translation of a precursor peptide, which then undergoes several modifications, including the cleavage of a signal and propeptide region and the formation of disulfide bonds to yield the mature, active peptide. uniprot.org Computational tools can help identify the genes responsible for these processing steps.
Furthermore, once a biosynthetic pathway is understood, computational tools can aid in its engineering. For example, algorithms can predict the effects of mutations on enzyme function or help design new pathways to produce novel variants of a peptide. nih.gov Although Phormicin B has been identified from the housefly Musca domestica, and its expression patterns have been studied, a detailed computational analysis of its specific BGC and biosynthetic pathway has not been reported in the literature.
Current Research Challenges and Future Directions
Elucidation of Undetermined Biosynthetic Steps and Enzymatic Mechanisms
A complete understanding of the biosynthetic pathway of Phormicin B is crucial for its potential manipulation and large-scale production. Phormicins are part of the defensin (B1577277) family of AMPs, which are known to be inducible in insects upon microbial challenge. researchgate.net While transcriptomic studies have identified the gene encoding Phormicin B, the precise enzymatic machinery responsible for its post-translational modifications remains largely uncharacterized. nih.gov
Key research questions that need to be addressed include:
Identification of Modifying Enzymes: What specific enzymes are responsible for the formation of disulfide bridges, which are critical for the structural stability and biological activity of many defensin-like peptides? mdpi.com
Processing and Maturation: What are the proteases involved in the cleavage of the prepropeptide to yield the mature, active Phormicin B?
Regulatory Networks: How is the expression of the Phormicin B gene and its associated biosynthetic enzymes regulated at the molecular level in response to different stimuli?
Future research should focus on a combination of genetic, biochemical, and proteomic approaches to identify and characterize the enzymes involved in the Phormicin B biosynthetic pathway. This knowledge will be instrumental for developing strategies for its heterologous production.
Comprehensive Mapping of Molecular Interaction Networks and Off-Target Effects in Model Systems
While the primary mechanism of action for many AMPs involves disruption of the microbial cell membrane, a comprehensive understanding of Phormicin B's molecular interactions is essential. mdpi.comnih.gov This includes identifying its specific binding partners on the bacterial cell surface and within the cell, as well as potential off-target effects in host systems.
Future research directions in this area include:
Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific molecular targets of Phormicin B on and within bacterial cells. This could involve investigating interactions with membrane components like lipopolysaccharides (LPS) and intracellular molecules. nih.gov
Interaction Dynamics: Employing biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations to study the dynamics of Phormicin B's interaction with model membranes and target molecules. nih.gov This can provide insights into the structural changes that occur upon binding and the mechanism of membrane disruption.
Off-Target Profiling: Assessing the interaction of Phormicin B with host cell components to evaluate its potential for cytotoxicity and other off-target effects. This is a critical step in the preclinical development of any therapeutic peptide.
A thorough map of Phormicin B's molecular interaction network will not only elucidate its mechanism of action but also guide the design of analogs with improved specificity and reduced toxicity.
Strategies for Heterologous Expression and Scalable Production of Phormicin Peptide B and Analogs
The natural yield of Phormicin B from houseflies is insufficient for extensive research and potential therapeutic applications, necessitating the development of efficient and scalable production methods. nih.gov Heterologous expression, the production of a protein in a host organism that does not naturally produce it, offers a promising solution. frontiersin.org
Several challenges and strategies are associated with the heterologous production of AMPs like Phormicin B:
Host System Selection: The choice of expression host is critical. Escherichia coli, Bacillus subtilis, and various yeast species are commonly used, each with its own advantages and disadvantages regarding protein folding, post-translational modifications, and yield. nih.govmdpi.com For a peptide like Phormicin B, which likely requires disulfide bond formation, eukaryotic systems or engineered prokaryotic strains that facilitate such modifications may be preferable. frontiersin.org
Expression Vector and Fusion Partners: The design of the expression vector, including the choice of promoter and the use of fusion partners, can significantly impact expression levels and solubility. frontiersin.org Fusion tags can aid in purification and sometimes prevent degradation of the target peptide. mdpi.com
Optimization of Production Processes: Achieving high yields of pure and active Phormicin B requires optimization of culture conditions, purification protocols, and, if necessary, in vitro folding procedures. frontiersin.orgnih.gov
Future efforts should focus on developing robust and cost-effective strategies for the large-scale production of Phormicin B and its rationally designed analogs, a crucial step for their translation into clinical or agricultural applications. frontiersin.org
Exploration of New Chemical Space through Rational Design and Combinatorial Approaches
Rational design and combinatorial chemistry offer powerful tools to explore the chemical space around Phormicin B, aiming to create analogs with enhanced antimicrobial activity, improved stability, and reduced toxicity. rsc.orgnih.gov
Rational Design involves making specific, knowledge-based modifications to the peptide sequence. frontiersin.org This can include:
Amino Acid Substitutions: Replacing specific amino acids to increase cationicity, amphipathicity, or to introduce non-natural amino acids that may confer resistance to proteolysis. nih.govnih.gov
Truncation and Hybridization: Creating shorter versions of the peptide that retain activity or combining motifs from different AMPs to generate novel hybrid peptides. nih.gov
Combinatorial Chemistry allows for the synthesis of large libraries of peptide variants in a single process. wikipedia.orgjetir.org These libraries can then be screened for compounds with desired properties. The "split-mix" synthesis method is a powerful technique for generating vast numbers of peptides on solid supports. wikipedia.org
By combining these approaches, researchers can systematically explore the structure-activity relationships of Phormicin B, leading to the discovery of new peptide analogs with superior therapeutic potential. nih.gov
Integration of Omics Data for Systems-Level Understanding of Phormicin Function
A systems-level understanding of how Phormicin B affects target organisms can be achieved by integrating data from various "omics" technologies, including transcriptomics and proteomics. nih.gov This approach provides a global view of the cellular response to the peptide, moving beyond the study of a single target.
Transcriptomics (RNA-Seq): This technique can reveal changes in gene expression in bacteria upon exposure to Phormicin B. For example, studies on other AMPs have shown that they can downregulate the expression of genes related to biofilm formation. nih.govresearchgate.net
Proteomics: Proteomic analysis can identify changes in the abundance of proteins within the cell in response to Phormicin B treatment. nanoporetech.com This can provide further insights into the cellular pathways affected by the peptide. nih.gov
By integrating these datasets, researchers can construct a more complete picture of the molecular mechanisms underlying Phormicin B's antimicrobial activity. nih.govplos.org This knowledge can inform the rational design of more effective peptide-based drugs and help to predict potential resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Phormicin peptide B to ensure reproducibility?
- Methodological Guidance :
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, ensuring proper side-chain protection and cleavage conditions. Post-synthesis, purify via reverse-phase HPLC (RP-HPLC) and confirm molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS) .
- Characterization : Provide purity data (≥95% by HPLC) and structural validation via circular dichroism (CD) for secondary structure analysis. For novel derivatives, include nuclear magnetic resonance (NMR) data for sequence confirmation .
- Documentation : Follow journal guidelines (e.g., Pharmaceutical Research) to report synthesis protocols, including solvents, coupling agents, and purification thresholds .
Q. How should researchers design experiments to assess this compound’s antimicrobial activity against diverse pathogens?
- Experimental Design :
- Pathogen Selection : Include gram-positive (e.g., Staphylococcus aureus), gram-negative bacteria (e.g., E. coli), and fungi (e.g., Candida albicans) to evaluate broad-spectrum activity. Reference strains should align with prior studies for comparability .
- Assay Conditions : Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines. Report activity in both µg/mL and µM, and specify salt concentrations, as ionic strength impacts peptide efficacy .
- Controls : Use established antimicrobial peptides (e.g., defensins) as positive controls and include vehicle-only negative controls .
Advanced Research Questions
Q. What structural features of this compound correlate with its biofilm inhibition properties, and how can these be experimentally validated?
- Mechanistic Validation :
- Structural Analysis : Resolve the 3D structure via NMR or X-ray crystallography to identify β-sheet or α-helical motifs critical for membrane interaction. Compare with structurally similar peptides (e.g., termicin) .
- Biofilm Assays : Quantify biofilm inhibition using crystal violet staining or confocal microscopy. Include standard deviations from ≥3 independent experiments and validate gene expression changes (e.g., icaADBC in S. aureus) via qPCR .
Q. How can conflicting data on this compound’s antifungal activity across studies be reconciled?
- Data Contradiction Analysis :
- Assay Variability : Audit differences in fungal strains, inoculum size, and growth media. For example, activity against C. albicans hyphae may require serum-containing media to mimic physiological conditions .
- Threshold Consistency : Compare studies using identical activity thresholds (e.g., MIC ≤25 µM). If thresholds differ, normalize data using statistical models (e.g., nonlinear calibration for concentration-dependent effects) .
Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?
- Stability Enhancement :
- Protease Resistance : Incorporate D-amino acids or cyclization via disulfide bonds. Test stability in human serum using LC-MS/MS over 24-hour incubations .
- Formulation : Use liposomal encapsulation or PEGylation to prolong half-life. Monitor pharmacokinetics in rodent models via ELISA or radioactive labeling .
Q. How do researchers establish structure-activity relationships (SARs) for this compound derivatives?
- SAR Workflow :
- Sequence Modification : Systematically alter residues in the hydrophobic core or cationic regions. For example, substitute lysine with arginine to assess charge density effects .
- Activity Profiling : Test analogs against a standardized pathogen panel and correlate results with computational models (e.g., molecular dynamics simulations of membrane permeabilization) .
Methodological Best Practices
Q. What are the key pitfalls in comparing this compound’s activity data across publications?
- Critical Considerations :
- Unit Consistency : Convert all activity data to µM for direct comparison. Account for molecular weight differences between analogs .
- Assay Replicates : Ensure studies report biological (≥3) and technical (≥2) replicates. Exclude datasets with unspecified replication .
- Metadata Reporting : Journals like Analytical and Bioanalytical Chemistry mandate disclosure of calibration ranges, instrument models, and operator-specific protocols to reduce variability .
Q. How should researchers address uncertainties in quantifying this compound in complex matrices (e.g., blood or tissue)?
- Quantification Strategies :
- Sample Preparation : Use acid precipitation or immunoaffinity columns to isolate peptides from proteins. Spike synthetic isotope-labeled Phormicin as an internal standard .
- Detection Limits : Validate limits of quantification (LOQ) via serial dilutions. For trace amounts, employ nano-LC coupled with high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
